8-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
8-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyridine family, known for their diverse applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a methyl group at the 8th position and a nitro group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration at the 3rd position . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclocondensation and nitration reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products:
Reduction of Nitro Group: Results in the formation of 8-methyl-3-aminoimidazo[1,2-a]pyridine.
Substitution of Methyl Group: Leads to various derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methyl-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with cellular components:
Comparison with Similar Compounds
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 6-Methyl-3-nitroimidazo[1,2-a]pyridine
Comparison:
- Structural Differences: The position of the methyl group varies among these compounds, which can influence their chemical reactivity and biological activity .
- Uniqueness: 8-Methyl-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct properties and applications compared to its analogues .
Properties
IUPAC Name |
8-methyl-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRDQNPSCWDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316596 | |
Record name | 8-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-32-5 | |
Record name | NSC305203 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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